molecular formula C15H16O3 B11870466 Ethyl 6-ethoxynaphthalene-2-carboxylate CAS No. 88285-48-7

Ethyl 6-ethoxynaphthalene-2-carboxylate

Cat. No.: B11870466
CAS No.: 88285-48-7
M. Wt: 244.28 g/mol
InChI Key: XHKIMDYTGAMVEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-ethoxynaphthalene-2-carboxylate is a naphthalene-derived ester featuring an ethoxy substituent at the 6-position and a carboxylate group at the 2-position. These compounds are synthesized via Claisen-Schmidt condensations or Michael additions involving naphthaldehyde derivatives and ethyl acetoacetate, typically under basic conditions (e.g., sodium ethoxide in ethanol) .

Properties

CAS No.

88285-48-7

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

ethyl 6-ethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C15H16O3/c1-3-17-14-8-7-11-9-13(15(16)18-4-2)6-5-12(11)10-14/h5-10H,3-4H2,1-2H3

InChI Key

XHKIMDYTGAMVEK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-ethoxy-2-naphthoate can be synthesized through several methods. One common approach involves the esterification of 6-ethoxy-2-naphthoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to drive the reaction to completion.

Another method involves the Grignard reaction, where 6-ethoxy-2-naphthylmagnesium bromide is reacted with ethyl chloroformate to yield the desired ester. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent .

Industrial Production Methods

Industrial production of ethyl 6-ethoxy-2-naphthoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of phase transfer catalysts and microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethoxy-2-naphthoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 6-ethoxy-2-naphthoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, 6-ethoxy-2-naphthol, using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

Ethyl 6-ethoxy-2-naphthoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-ethoxy-2-naphthoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with receptor sites. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Molecular Conformation

  • Ethyl 6-methoxynaphthalene-2-carboxylate : Crystal studies reveal a dihedral angle of 58.6° between naphthalene rings and 72.5°–79.5° between the carboxylate group and substituents, leading to twisted conformations that affect packing and solubility .
  • Ethyl 6-(6-methoxy-2-naphthyl)-4-(2-thienyl)-2-oxocyclohex-3-ene-1-carboxylate : Incorporation of a thienyl group introduces sulfur-based π-interactions, altering crystallization behavior compared to purely aromatic derivatives .
Table 1: Structural Comparison of Selected Compounds
Compound Name Key Substituents Dihedral Angles (°) Molecular Weight (g/mol)
Ethyl 6-methoxynaphthalene-2-carboxylate Methoxy, naphthyl 58.6–79.5 306.34
Ethyl 4-(2-thienyl)-6-(6-methoxy-2-naphthyl) Methoxy, thienyl Not reported 394.45
Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate Chloro, benzothiophene Not reported 240.70
Table 2: Property Comparison
Compound Name Melting Point (K) Solubility Trends Potential Applications
Ethyl 6-methoxynaphthalene-2-carboxylate 440–443 Low in polar solvents Pharmaceutical intermediates
Ethyl 4-(2-thienyl)-6-(6-methoxy-2-naphthyl) Not reported Moderate in DMF/toluene Materials science
Ethyl 6-hydroxynaphthalene-2-carboxylate Not reported High in ethanol Unknown (limited toxicity data)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.